molecular formula C20H26ClN5OS B1682374 Tildacerfont CAS No. 1014983-00-6

Tildacerfont

Cat. No. B1682374
M. Wt: 420 g/mol
InChI Key: XVAWSBAQNIXMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08563718B2

Procedure details

7-(1-ethyl-propyl)-3-(2,4-dichloro-thiazol-5-yl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine (15.2 g, 41.16 mmoles) is charged into a 250 mL 3-necked round bottomed flask, followed by addition of 2-MeTHF (61 mL, 4.0 volumes), the yellowish brown slurry is stirred at about 20° C. for 5 min. Then morpholine (19 g, 218.18 mmoles) is added over 2-5 minutes. Contents are heated to reflux and maintained at reflux for 12 hr. The slurry is cooled to 25° C., followed by addition of 2-MeTHF (53 mL, 3.5 volumes) and water (38 mL 2.5 volumes). The reaction mixture is warmed to 40° C., where upon a homogenous solution with two distinct layers formed. The layers are separated, the organic layer is filtered and concentrated to ˜3 volumes at atmospheric pressure. Four volumes 2-propanol (61 mL) are added. The solution is concentrated to ˜3 volumes followed by addition of 4 volumes 2-propanol (61 mL), re-concentrated to ˜3 volumes, followed by addition of another 6 volumes 2-propanol (91 mL), and refluxed for 15 min. The clear solution is gradually cooled to 75° C., seeded with 0.45 g 7-(1-ethyl-propyl)-3-(4-chloro-2-morpholin-4-yl-thiazol-5-yl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine slurried in 2 mL 2-propanol, rinsed with an additional 2 mL 2-propanol and transferred to a crystallization flask. The slurry is cooled to between 0-5° C., maintained for 1 hr, filtered and the product rinsed with 2-propanol (30 mL, 2 volumes). The solid is dried at 60° C. in a vacuum oven to afford 16.92 g 7-(1-ethyl-propyl)-3-(4-chloro-2-morpholin-4-yl-thiazol-5-yl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine. Purity of product by HPLC assay is 100.00%. XRPD and DSC data of product is consistant with reference sample. MS (ES)=420 (M+1).
Name
7-(1-ethyl-propyl)-3-(2,4-dichloro-thiazol-5-yl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Quantity
53 mL
Type
reactant
Reaction Step Four
Name
Quantity
38 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([C:6]1[N:11]2[N:12]=[C:13]([CH3:22])[C:14]([C:15]3[S:19][C:18](Cl)=[N:17][C:16]=3[Cl:21])=[C:10]2[N:9]=[C:8]([CH3:23])[CH:7]=1)[CH2:4][CH3:5])[CH3:2].CC1OCCC1.[NH:30]1[CH2:35][CH2:34][O:33][CH2:32][CH2:31]1>O>[CH2:1]([CH:3]([C:6]1[N:11]2[N:12]=[C:13]([CH3:22])[C:14]([C:15]3[S:19][C:18]([N:30]4[CH2:35][CH2:34][O:33][CH2:32][CH2:31]4)=[N:17][C:16]=3[Cl:21])=[C:10]2[N:9]=[C:8]([CH3:23])[CH:7]=1)[CH2:4][CH3:5])[CH3:2]

Inputs

Step One
Name
7-(1-ethyl-propyl)-3-(2,4-dichloro-thiazol-5-yl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine
Quantity
15.2 g
Type
reactant
Smiles
C(C)C(CC)C1=CC(=NC=2N1N=C(C2C2=C(N=C(S2)Cl)Cl)C)C
Step Two
Name
Quantity
61 mL
Type
reactant
Smiles
CC1CCCO1
Step Three
Name
Quantity
19 g
Type
reactant
Smiles
N1CCOCC1
Step Four
Name
Quantity
53 mL
Type
reactant
Smiles
CC1CCCO1
Name
Quantity
38 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the yellowish brown slurry is stirred at about 20° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Contents are heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hr
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The slurry is cooled to 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is warmed to 40° C.
CUSTOM
Type
CUSTOM
Details
where upon a homogenous solution with two distinct layers formed
CUSTOM
Type
CUSTOM
Details
The layers are separated
FILTRATION
Type
FILTRATION
Details
the organic layer is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to ˜3 volumes at atmospheric pressure
ADDITION
Type
ADDITION
Details
Four volumes 2-propanol (61 mL) are added
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated to ˜3 volumes
ADDITION
Type
ADDITION
Details
followed by addition of 4 volumes 2-propanol (61 mL)
CONCENTRATION
Type
CONCENTRATION
Details
re-concentrated to ˜3 volumes
ADDITION
Type
ADDITION
Details
followed by addition of another 6 volumes 2-propanol (91 mL)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The clear solution is gradually cooled to 75° C.
WASH
Type
WASH
Details
rinsed with an additional 2 mL 2-propanol
CUSTOM
Type
CUSTOM
Details
transferred to a crystallization flask
TEMPERATURE
Type
TEMPERATURE
Details
The slurry is cooled to between 0-5° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the product rinsed with 2-propanol (30 mL, 2 volumes)
CUSTOM
Type
CUSTOM
Details
The solid is dried at 60° C. in a vacuum oven

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)C(CC)C1=CC(=NC=2N1N=C(C2C2=C(N=C(S2)N2CCOCC2)Cl)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.92 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.